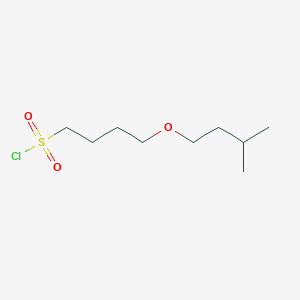
4-(Isopentyloxy)butane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methylbutoxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylbutoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(3-methylbutoxy)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(3-methylbutoxy)butane-1-sulfonic acid+SOCl2→4-(3-methylbutoxy)butane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 4-(3-methylbutoxy)butane-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-methylbutoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures.
Reduction: Reducing agents like LiAlH4 are used in anhydrous ether solvents under inert atmosphere conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonate salts.
Reduction: Sulfonyl hydride.
Oxidation: Sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-methylbutoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules such as peptides and proteins through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-(3-methylbutoxy)butane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-methylbutoxy)benzene-1-sulfonyl chloride: Similar structure but with a benzene ring instead of a butane chain.
4-tert-Butylbenzenesulfonyl chloride: Contains a tert-butyl group attached to a benzene ring.
Biphenyl-4-sulfonyl chloride: Features a biphenyl structure with a sulfonyl chloride group.
Uniqueness
4-(3-methylbutoxy)butane-1-sulfonyl chloride is unique due to its specific alkyl chain structure, which imparts distinct reactivity and solubility properties compared to its aromatic counterparts. This uniqueness makes it valuable in applications where non-aromatic sulfonyl chlorides are preferred.
Eigenschaften
Molekularformel |
C9H19ClO3S |
|---|---|
Molekulargewicht |
242.76 g/mol |
IUPAC-Name |
4-(3-methylbutoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-9(2)5-7-13-6-3-4-8-14(10,11)12/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
NAGPLCOIGPWKIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOCCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)










